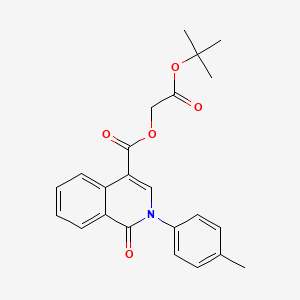
2-Tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (C23H23NO5) is a complex organic compound with significant potential in medicinal chemistry. This compound features a dihydroisoquinoline core and is recognized for its diverse biological activities, particularly in cancer research and as a precursor for marine drug candidates. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular structure of this compound includes several notable functional groups that contribute to its biological activity:
- Dihydroisoquinoline Core : Known for various pharmacological properties.
- Tert-butoxycarbonyl Group : Enhances solubility and stability.
- Carboxylate Functionality : Involved in interactions with biological targets.
The compound has a molecular weight of approximately 393.44 g/mol, which influences its pharmacokinetic properties.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. A study highlighted its high affinity for prostate-specific membrane antigen (PSMA), leading to specific uptake in PSMA-expressing cells, suggesting potential use in targeted cancer therapies.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid | Antitumor antibiotic intermediate | |
| Tetrahydroisoquinoline derivatives | Diverse biological activities | |
| Quinoxaline derivatives | Notable bioactive properties |
The antitumor effects are believed to be mediated through the inhibition of specific enzymes involved in tumor growth and proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the dihydroisoquinoline core can enhance biological activity, indicating a pathway for developing more potent analogs.
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various functional groups. These methods are crucial for generating compounds with tailored biological activities.
General Synthetic Route:
- Formation of the dihydroisoquinoline core.
- Introduction of the tert-butoxycarbonyl group.
- Carboxylation to yield the final product.
Case Studies
Several case studies have illustrated the efficacy of this compound and its derivatives in preclinical models:
- Study on PSMA Affinity : Demonstrated significant uptake in prostate cancer models, suggesting potential for imaging and therapeutic applications.
- Antitumor Efficacy Testing : In vitro assays showed that specific derivatives inhibited cell proliferation in various cancer cell lines, with IC50 values indicating strong activity against resistant strains.
Propriétés
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-15-9-11-16(12-10-15)24-13-19(17-7-5-6-8-18(17)21(24)26)22(27)28-14-20(25)29-23(2,3)4/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEINNAGMNDEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














